Methyl 5-acetyl-2-[2-(2-fluorophenoxy)propanamido]-4-methylthiophene-3-carboxylate Methyl 5-acetyl-2-[2-(2-fluorophenoxy)propanamido]-4-methylthiophene-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 617679-46-6
VCID: VC0384253
InChI: InChI=1S/C18H18FNO5S/c1-9-14(18(23)24-4)17(26-15(9)10(2)21)20-16(22)11(3)25-13-8-6-5-7-12(13)19/h5-8,11H,1-4H3,(H,20,22)
SMILES: CC1=C(SC(=C1C(=O)OC)NC(=O)C(C)OC2=CC=CC=C2F)C(=O)C
Molecular Formula: C18H18FNO5S
Molecular Weight: 379.4g/mol

Methyl 5-acetyl-2-[2-(2-fluorophenoxy)propanamido]-4-methylthiophene-3-carboxylate

CAS No.: 617679-46-6

Main Products

VCID: VC0384253

Molecular Formula: C18H18FNO5S

Molecular Weight: 379.4g/mol

Methyl 5-acetyl-2-[2-(2-fluorophenoxy)propanamido]-4-methylthiophene-3-carboxylate - 617679-46-6

CAS No. 617679-46-6
Product Name Methyl 5-acetyl-2-[2-(2-fluorophenoxy)propanamido]-4-methylthiophene-3-carboxylate
Molecular Formula C18H18FNO5S
Molecular Weight 379.4g/mol
IUPAC Name methyl 5-acetyl-2-[2-(2-fluorophenoxy)propanoylamino]-4-methylthiophene-3-carboxylate
Standard InChI InChI=1S/C18H18FNO5S/c1-9-14(18(23)24-4)17(26-15(9)10(2)21)20-16(22)11(3)25-13-8-6-5-7-12(13)19/h5-8,11H,1-4H3,(H,20,22)
Standard InChIKey RWTXPCURXWGNHC-UHFFFAOYSA-N
SMILES CC1=C(SC(=C1C(=O)OC)NC(=O)C(C)OC2=CC=CC=C2F)C(=O)C
Canonical SMILES CC1=C(SC(=C1C(=O)OC)NC(=O)C(C)OC2=CC=CC=C2F)C(=O)C
PubChem Compound 3546845
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator